![molecular formula C12H12N4OS2 B2971062 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 187850-76-6](/img/structure/B2971062.png)
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound with potential in various fields of research, particularly in the synthesis and structural analysis of organic compounds. The compound's derivatives, such as 1,2,4-thiadiazoles, have been synthesized through reactions with [bis(acyloxy)iodo]arenes, displaying the versatility of thiourea derivatives in forming heterocyclic compounds with potential biological activities (Mamaeva & Bakibaev, 2003). Furthermore, studies on the structure of related compounds in solution and solid state highlight the compound's utility in understanding molecular behavior and structure-activity relationships (Strzemecka & Urbańczyk-Lipkowska, 2010).
Antimicrobial and Anticancer Activities
Research on derivatives of this compound has shown promising results in the development of new antimicrobial agents. Novel thiourea derivatives have demonstrated efficient antibacterial activities against a range of bacterial strains, indicating the potential for these compounds in treating infectious diseases (Shiran et al., 2013). In addition, some derivatives have displayed potent anticancer activities, suggesting their utility in the development of new anticancer therapeutics (Avvaru et al., 2020).
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including thiadiazoles, thiazolidinones, and thioureas, which are of interest due to their diverse biological activities. These synthetic pathways offer insights into the design and development of novel compounds with potential pharmaceutical applications (Kulakov et al., 2010).
Chemical and Structural Analysis
In-depth chemical and structural analyses of derivatives of this compound have contributed to the understanding of their molecular structures, tautomeric forms, and crystal structures. Such studies are crucial for the rational design of molecules with desired biological or chemical properties (Strzemecka et al., 2003).
Mechanism of Action
Target of Action
The compound could potentially interact with various biological targets, such as enzymes, receptors, or ion channels, depending on its chemical structure and properties. The thiadiazole moiety, for example, is a common feature in many biologically active compounds and is known to interact with various targets .
Mode of Action
The compound might bind to its target(s) and modulate their activity, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its target(s). For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability and pharmacokinetic profile. Factors such as the compound’s solubility, stability, and metabolic stability could influence these properties .
Result of Action
The compound’s action could lead to various molecular and cellular effects, depending on its target(s) and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Various environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment .
properties
IUPAC Name |
1-phenyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOAEQDPWZRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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